Cas no 82-10-0 ([1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)-)
![[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)- structure](https://nl.kuujia.com/scimg/cas/82-10-0x500.png)
82-10-0 structure
Productnaam:[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)-
[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)- Chemische en fysische eigenschappen
Naam en identificatie
-
- [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)-
- [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(
- 11-HYDROXYROTENONE
- Sumatrol
- Q27108358
- SCHEMBL4739987
- SUMATROL [MI]
- 69G1LPQ7X0
- (1)BENZOPYRANO(3,4-B)FURO(2,3-H)(1)BENZOPYRAN-6(6AH)-ONE, 1,2,12,12A-TETRAHYDRO-5-HYDROXY-8,9-DIMETHOXY-2-(1-METHYLETHENYL)-, (2R,6AS,12AS)-
- UNII-69G1LPQ7X0
- (2R-(2.ALPHA.,6A.ALPHA.,12A.ALPHA.))-1,2,12,12A-TETRAHYDRO-5-HYDROXY-8,9-DIMETHOXY-2-(1-METHYLETHENYL)-(1)BENZOPYRANO(3,4-B)FURO(2,3-H)(1)BENZOPYRAN-6(6AH)-ONE
- DivK1c_006541
- CHEMBL518045
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-5-hydroxy-2-isopropenyl-8,9-dimethoxy-, (-)-
- (-)-11-hydroxyrotenone
- (1S,6R,13S)-10-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
- DTXSID90231503
- 82-10-0
- CHEBI:9358
- LMPK12060024
- SUMATROL, (-)-
- KBio1_001485
- (-)-sumatrol
- SpecPlus_000445
- XS161532
- 11-hydroxy-rotenone
-
- Inchi: InChI=1S/C23H22O7/c1-10(2)14-6-12-16(29-14)7-13(24)21-22(25)20-11-5-17(26-3)18(27-4)8-15(11)28-9-19(20)30-23(12)21/h5,7-8,14,19-20,24H,1,6,9H2,2-4H3/t14-,19-,20+/m1/s1
- InChI-sleutel: ZPEHYKMRUBEPSQ-XMCHAPAWSA-N
- LACHT: CC(=C)C1CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O
Berekende eigenschappen
- Exacte massa: 410.13655304g/mol
- Monoisotopische massa: 410.13655304g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 3
- Complexiteit: 695
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.3
- Topologisch pooloppervlak: 83.4Ų
Experimentele eigenschappen
- Smeltpunt: 195-196°; mp 183°; melts again at 194°
- Specifieke rotatie: D20 -182° (c = 2.84 in benzene)
[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)- Gerelateerde literatuur
-
1. 1072. Structure and stereochemistry of sumatrol and malaccolL. Crombie,R. Peace J. Chem. Soc. 1961 5445
-
2. 285. The relative stereochemistry of the rotenoidsCarl Djerassi,W. D. Ollis,R. C. Russell J. Chem. Soc. 1961 1448
-
3. Flavonoids of Tephrosia procumbens—revised structure for praecansone A and conformation of praecansone BG. Venkataratnam,Erraguntla Venkata Rao,C. Vilain J. Chem. Soc. Perkin Trans. 1 1987 2723
-
4. 111. Sumatrol. Part IAlexander Robertson,George L. Rusby J. Chem. Soc. 1937 497
-
David A. Russell,Julien J. Freudenreich,Hannah L. Stewart,Andrew D. Bond,Hannah F. Sore,David R. Spring Org. Biomol. Chem. 2018 16 6395
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden isoflavonoïden rotenoïden Roteon
- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden isoflavonoïden Roteon
- Natuurlijke producten en extracten plantenextracten plantengebaseerd Dahlstedtia pinnata
82-10-0 ([1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)-) Gerelateerde producten
- 83-79-4(Rotenone)
- 1632075-13-8(Fmoc-N-Me-Gln(Trt)-OH)
- 1806959-42-1(2-(Chloromethyl)-3-cyano-5-(difluoromethyl)pyridine-4-carboxylic acid)
- 2060028-43-3(N-(3-ethylphenyl)-1-methyl-1H-pyrazol-4-amine)
- 2171945-02-9(2-5-(cyclopropylmethyl)-1-ethyl-1H-1,2,3-triazol-4-ylethan-1-amine)
- 2219368-85-9(3-{(tert-butoxy)carbonylamino}-3-(5-methyl-1,3,4-thiadiazol-2-yl)cyclobutane-1-carboxylic acid)
- 1704393-41-8((E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid)
- 774547-31-8(N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-methylamine)
- 2138169-06-7(methyl 2-(1H-pyrazol-4-yl)oxane-3-carboxylate)
- 2034547-53-8(N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethylethanediamide)
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
CN Leverancier
Reagentie

Taian Jiayue Biochemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Goudlid
CN Leverancier
Reagentie
